Physicochemical Differentiation: Calculated LogP of 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine Compared to Core Scaffold
The cyclobutyl substituent at the C5 position of the 1,2,4-oxadiazole ring imparts a distinct lipophilic character, which is a critical parameter for predicting membrane permeability and target engagement. The target compound has a predicted LogP (XLogP3) of 1.3 [1], a significant increase compared to the unsubstituted core scaffold, 3-pyrazinyl-1,2,4-oxadiazole, which has a calculated LogP of 0.2 [2]. This quantitative difference in lipophilicity is a key differentiator for applications requiring specific logD profiles.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 3-pyrazinyl-1,2,4-oxadiazole (unsubstituted core) |
| Quantified Difference | 6.5-fold increase in lipophilicity |
| Conditions | Calculated using XLogP3 algorithm [REFS-1, REFS-2] |
Why This Matters
A higher LogP value indicates increased lipophilicity, which directly impacts membrane permeability and target binding in biological assays, making this a distinct entity from its less lipophilic analogs.
- [1] PubChem. Computed Properties for 2-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)pyrazine (XLogP3). View Source
- [2] PubChem. Computed Properties for 3-pyrazinyl-1,2,4-oxadiazole (XLogP3). View Source
